Aqueous Solubility Advantage Over the 4‑Methyl Analog: A ~1.8‑Log Unit Improvement in Predicted Solubility
In the absence of a 4‑methyl substituent on the benzamide ring, N‑cyclohexyl‑3‑(piperidin‑1‑ylsulfonyl)benzamide shows a predicted aqueous solubility (logSw) of ‑3.57, compared with ‑5.38 for N‑cyclohexyl‑4‑methyl‑3‑(piperidin‑1‑ylsulfonyl)benzamide . The ~1.8‑log unit difference corresponds to an approximately 65‑fold higher predicted solubility for the des‑methyl compound, a factor that directly influences assay compatibility in biochemical and cell‑based screens where DMSO stock solubility and aqueous dilution are limiting . Both values were calculated using the same algorithm (Hit2Lead/ChemBridge computational pipeline), ensuring internal consistency of the comparison .
| Evidence Dimension | Predicted aqueous solubility (logSw) |
|---|---|
| Target Compound Data | logSw = ‑3.57 (N‑cyclohexyl‑3‑(piperidin‑1‑ylsulfonyl)benzamide) |
| Comparator Or Baseline | logSw = ‑5.38 (N‑cyclohexyl‑4‑methyl‑3‑(piperidin‑1‑ylsulfonyl)benzamide; Hit2Lead SC‑5353448) |
| Quantified Difference | ΔlogSw ≈ +1.81 (~65‑fold solubility advantage for the target compound) |
| Conditions | In silico prediction using Hit2Lead/ChemBridge platform; no experimental shake‑flask data available for either compound. |
Why This Matters
A compound that is ~65‑fold more soluble in aqueous media reduces DMSO carry‑over artefacts in high‑throughput screening and simplifies the preparation of dose‑response curves in early ADME assays.
- [1] Rew, Y. et al. (2009) Discovery and optimization of piperidyl benzamide derivatives as a novel class of 11β‑HSD1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 19, 1786–1790. View Source
